1-Benzyl-4-methylenepiperidine-13C, d6

Mass Spectrometry Internal Standard LC-MS/MS

Select 1-Benzyl-4-methylenepiperidine-13C,d6 as your internal standard for IDMS-based quantitation of residual 1-benzyl-4-methylenepiperidine in Donepezil API. The +7 Da mass shift eliminates isotopic overlap and matrix-induced ion suppression, ensuring ICH Q3A(R2)-compliant impurity profiling. With ≥98% purity and 3-year stability at -20°C, this single batch supports multi-year drug development and clinical PK/TK studies without re-qualification, reducing CRO method transfer timelines.

Molecular Formula C13H17N
Molecular Weight 194.31 g/mol
Cat. No. B12416553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methylenepiperidine-13C, d6
Molecular FormulaC13H17N
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESC=C1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2/i1+1D2,7D2,8D2
InChIKeyZRZQISCXGOINND-NGSSYEFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Benzyl-4-methylenepiperidine-13C,d6: A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS


1-Benzyl-4-methylenepiperidine-13C,d6 is a stable isotope-labeled analog of 1-benzyl-4-methylenepiperidine, a critical intermediate and process-related impurity in the synthesis of Donepezil (Aricept) . The labeling incorporates a single carbon-13 (13C) atom and six deuterium (d6) atoms, resulting in a mass shift of +7 Da relative to the unlabeled parent molecule . This compound is designed as an internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), enabling accurate quantitation in complex biological and pharmaceutical matrices .

Why Generic Substitution of 1-Benzyl-4-methylenepiperidine-13C,d6 Fails in Quantitative Bioanalysis


Substituting 1-Benzyl-4-methylenepiperidine-13C,d6 with an unlabeled analog or a structurally related compound in LC-MS/MS workflows introduces unquantified errors that compromise data integrity. Unlabeled analogs cannot compensate for matrix-induced ion suppression or variation in sample preparation [1]. While other isotope-labeled piperidines exist, their different physicochemical properties (e.g., retention time, ionization efficiency) prevent co-elution with the target analyte, leading to inaccurate normalization [2]. The specific isotopic design of 13C,d6 ensures a definitive +7 Da mass shift, distinct from other potential isotopologues (e.g., d3 or d5), which may have insufficient mass separation from the analyte or potential isotopic overlap .

Quantitative Differentiation Evidence: 1-Benzyl-4-methylenepiperidine-13C,d6 vs. Closest Analogs


Mass Spectrometric Selectivity: +7 Da Mass Shift for Unambiguous Analyte Differentiation

1-Benzyl-4-methylenepiperidine-13C,d6 exhibits a mass shift of +7 Da relative to the unlabeled parent compound (MW 187.28 vs. 194.31) . This specific mass difference, resulting from one 13C and six deuterium atoms, is intentionally engineered to prevent isotopic overlap with the analyte's natural abundance M+1 or M+2 isotopes in mass spectrometry . This is in contrast to simpler deuterated analogs (e.g., d3 or d5) which may not provide sufficient mass separation or could co-elute with the analyte's isotopic envelope, leading to signal interference and inaccurate quantitation .

Mass Spectrometry Internal Standard LC-MS/MS Isotope Dilution

Matrix Effect Compensation: Normalization of Ion Suppression via Co-Elution

The co-elution of 1-Benzyl-4-methylenepiperidine-13C,d6 with the unlabeled analyte ensures that both experience identical matrix-induced ion suppression or enhancement during electrospray ionization (ESI) [1]. This property is fundamental to the Stable Isotope Dilution Assay (SIDA), where the ratio of analyte to internal standard peak area remains constant, effectively normalizing for variable matrix effects [2]. In contrast, a non-co-eluting structural analog internal standard (e.g., a different piperidine derivative) will exhibit differential ionization behavior in complex matrices, leading to inaccurate quantitation with reported CVs often exceeding 15% [3].

Matrix Effect Ion Suppression LC-MS/MS Stable Isotope Labeled Internal Standard

Application-Specific Purity: Commercial Availability at ≥98% Purity for Regulatory Compliance

1-Benzyl-4-methylenepiperidine-13C,d6 is commercially available at a certified purity of ≥98% . This high purity is a prerequisite for its use as an internal standard in validated analytical methods for pharmaceutical impurity profiling, such as the quantification of residual 1-benzyl-4-methylenepiperidine in Donepezil drug substance . Lower purity alternatives (e.g., <95%) or in-house synthesized materials without a Certificate of Analysis may contain impurities that interfere with analysis, compromise method linearity, or fail regulatory audits [1].

Pharmaceutical Impurity Method Validation Reference Standard Quality Control

Shelf-Life and Storage Stability: 3-Year Long-Term Storage at -20°C

Commercial suppliers guarantee the stability of 1-Benzyl-4-methylenepiperidine-13C,d6 for 3 years when stored as a powder at -20°C . This long-term stability is a key procurement advantage, as it minimizes the frequency of re-ordering and re-qualification of the internal standard, ensuring consistent method performance over the lifetime of a project . In contrast, many lab-synthesized or lower-quality labeled standards have undefined or shorter shelf-lives, requiring more frequent re-validation and increasing the risk of batch-to-batch variability .

Stability Shelf-Life Storage Logistics

Optimal Research and Industrial Applications for 1-Benzyl-4-methylenepiperidine-13C,d6 Based on Verified Performance Data


Accurate Quantification of Process-Related Impurities in Donepezil API

Given its role as a critical impurity in Donepezil synthesis, 1-Benzyl-4-methylenepiperidine-13C,d6 is the ideal internal standard for developing and validating robust LC-MS/MS methods to quantify residual 1-benzyl-4-methylenepiperidine in Donepezil Active Pharmaceutical Ingredient (API) . The high purity (≥98%) and specific mass shift (+7 Da) ensure the method meets ICH Q3A(R2) guidelines for reporting, identification, and qualification of impurities . This is a direct application stemming from the compound's documented use as a reference standard for pharmaceutical impurities .

High-Throughput Pharmacokinetic (PK) and Toxicokinetic (TK) Studies in Drug Development

The compound's proven ability to compensate for matrix effects in complex biological samples (e.g., plasma, tissue) makes it a superior internal standard for high-throughput LC-MS/MS assays in support of preclinical and clinical PK/TK studies . The long-term stability (3 years at -20°C) supports multi-year drug development programs without the need for frequent internal standard re-qualification, ensuring data continuity and regulatory compliance . This application is a direct extension of its performance in quantitative bioanalysis as outlined in vendor technical monographs .

Forensic Toxicology and Doping Control Analysis

In forensic and anti-doping laboratories, where unequivocal identification and accurate quantitation of target analytes in complex matrices are paramount, 1-Benzyl-4-methylenepiperidine-13C,d6 provides a definitive mass spectrometric signal . Its +7 Da mass shift ensures clear differentiation from the unlabeled analyte, reducing the risk of false positives or inaccurate quantitation due to isotopic interference, a critical requirement for legal and sporting body standards . This application leverages its core advantage as a high-selectivity stable isotope-labeled internal standard .

Method Development and Validation for CRO Analytical Services

Contract Research Organizations (CROs) offering analytical services benefit from using a commercially available, high-purity, stable isotope-labeled standard like 1-Benzyl-4-methylenepiperidine-13C,d6. The availability of a Certificate of Analysis (CoA) with stated purity (≥98%) and stability data simplifies method transfer and validation reports for clients, reducing project timelines and costs . This scenario is directly supported by the documented purity and shelf-life evidence, which are key procurement criteria for CRO quality management systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-methylenepiperidine-13C, d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.